![molecular formula C24H22N4O2S B2934719 2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one CAS No. 1028685-37-1](/img/structure/B2934719.png)
2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one
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Overview
Description
The compound contains several functional groups and rings, including a phenyl ring, a pyridine ring, an imidazole ring, and a quinazolinone ring . These groups are common in many biologically active compounds and drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as condensation, cyclization, and substitution .Molecular Structure Analysis
The compound has a complex structure with multiple rings. The presence of nitrogen in the imidazole and pyridine rings can participate in hydrogen bonding, which can influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the carbonyl group could undergo nucleophilic addition reactions, and the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives, like the compound , are known for their wide range of applications in medicinal chemistry. They exhibit antibacterial, antifungal, anticonvulsant, and anti-inflammatory activities. This suggests that our compound could potentially be used in the development of new antimicrobial agents .
Molecular Docking and Therapeutic Activity
The molecular structure of quinazolinones allows them to be used in molecular docking studies to evaluate their therapeutic potential against various target proteins. This is crucial in drug design and discovery processes, indicating that our compound may serve as a lead structure for developing new therapeutics .
Synthesis of Novel Derivatives
Quinazolinone derivatives are also valuable in synthetic chemistry for creating novel compounds with potential biological activities. The compound could be used as a precursor or intermediate in the synthesis of new derivatives within the isoindoloquinoline family or other heterocyclic families .
Antioxidant Potential
Some quinazolinone derivatives have been synthesized and evaluated for their antioxidant potential. They have shown good scavenging potential, which suggests that our compound might also possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
Anti-HIV Activity
Indole derivatives, which share some structural similarities with quinazolinones, have been synthesized and screened for anti-HIV activity. This implies that our compound might also be explored for its potential to inhibit HIV replication in infected cells .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-21(27-14-12-17(13-15-27)16-6-2-1-3-7-16)11-10-20-23(30)28-22(25-20)18-8-4-5-9-19(18)26-24(28)31/h1-9,12,18,20H,10-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTJIUXNGUUMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=N3)C5C=CC=CC5=NC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one |
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